
Ensartinib
Übersicht
Beschreibung
Ensartinib is a small molecule and an investigational drug that is under clinical trial . It is a potent inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 . It is also known as a potent EphA2 inhibitor with modest selectivity with respect to other Ephrin isoforms . It is orally bioavailable and supplied in capsules .
Synthesis Analysis
Ensartinib is absorbed rapidly after oral administration with moderate and high clearance in rats and dogs, respectively . The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively .
Molecular Structure Analysis
Ensartinib has a chemical formula of C26H27Cl2FN6O3 . The interaction of ensartinib with the inward-open structure of P-gp provides additional information on the potential binding orientation of ensartinib in the substrate-binding pocket of P-gp .
Chemical Reactions Analysis
There have been reports of acquired resistance to Ensartinib in patients with advanced lung squamous cell carcinoma stage IV . Another case reported a lack of efficacy to Ensartinib for advanced lung squamous cell carcinoma stage IV .
Physical And Chemical Properties Analysis
Ensartinib has a molecular weight of 561.44 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 rotatable bonds . Its topological polar surface area is 113.68 . It has a XLogP of 3.66 .
Wissenschaftliche Forschungsanwendungen
Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small Cell Lung Cancer (ALK+ NSCLC)
Ensartinib is a next-generation oral tyrosine kinase inhibitor used for the first-line treatment of ALK+ NSCLC . In a randomized clinical trial, ensartinib showed superior systemic and intracranial efficacy compared with crizotinib, another ALK inhibitor . It demonstrated robust and durable responses in ALK-positive NSCLC patients, both systemically and in the brain .
Overcoming Resistance to ALK Inhibitors
Ensartinib has shown promise in overcoming resistance to other ALK inhibitors. Notably, it has been effective against F1174 and C1156Y, which are acquired resistance mutations to second-generation ALK TKIs .
Treatment of Crizotinib-Resistant NSCLC
Ensartinib has shown promising anti-tumor activity in patients with crizotinib-refractory, advanced ALK-positive NSCLC . In a phase 1 and 2 US study, a confirmed objective response was observed in 69% of patients, and the median progression-free survival was 9 months .
Overcoming P-glycoprotein Mediated Drug Resistance
P-glycoprotein (P-gp) is a multidrug efflux transporter known to actively transport a wide variety of cytotoxic and molecularly targeted drugs out of cancer cells, causing multidrug resistance (MDR) and poor prognosis in cancer patients. Research has shown that P-gp overexpression can contribute to reduced susceptibility of cancer cells to ensartinib .
FDA Approval Process
As of March 2024, the U.S. Food and Drug Administration (FDA) has accepted the New Drug Application (NDA) for Ensartinib . This acceptance indicates recognition of the drug’s potential and moves it one step closer to being available for patients .
Wirkmechanismus
Target of Action
Ensartinib, also known as X-376, is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) and most of its alterations (fusions, mutants) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
Ensartinib binds to and inhibits ALK kinase, ALK fusion proteins, and ALK point mutation variants . By inhibiting ALK, ensartinib prevents the receptor from sending signals that stimulate cell proliferation and survival . This inhibition can lead to the death of cancer cells that express aberrant ALK .
Biochemical Pathways
Ensartinib is a potent inhibitor of the ABCB1 and ABCG2 transporters . These transporters are part of the ATP-binding cassette (ABC) family, which plays a significant role in multidrug resistance by pumping various drugs out of cells . By inhibiting these transporters, ensartinib can increase the intracellular concentration of certain drugs, potentially enhancing their efficacy .
Pharmacokinetics
Ensartinib exhibits favorable pharmacokinetic properties. After oral administration, it is well absorbed. The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively . Unchanged ensartinib was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively . The mean Cmax, AUC 0–∞, T1/2, and Tmax values for ensartinib in plasma were 185 ng/mL, 3827 h ng/mL, 18.3 h, and 3.25 h, respectively .
Result of Action
Ensartinib has shown promising results in clinical trials. In a phase 3 eXalt3 study, ensartinib led to a longer progression-free survival and intracranial response rate compared with crizotinib for patients with ALK-positive non-small cell lung cancer . The response rate in ALK TKI-naïve patients was 80%, and median progression-free survival was 26.2 months .
Action Environment
The efficacy of ensartinib can be influenced by various environmental factors. For instance, the presence of multidrug resistance-associated ABC transporters can affect the intracellular concentration of ensartinib . Additionally, the presence of central nervous system (CNS) metastases can also influence the efficacy of ensartinib . Ensartinib has shown effectiveness in patients with cns metastases, indicating its ability to cross the blood-brain barrier .
Safety and Hazards
Ensartinib has been reported to have treatment-related adverse events, which were mostly grade 1 or 2 . Alectinib, irrespective of the dose, was the safest first-line option, whereas lorlatinib, brigatinib, and ceritinib showed poorer safety profiles . Alectinib was also the safest ALK-inhibitor for crizotinib-resistant patients .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGOSVDVDPBCY-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)pyridazine-3-carboxamide | |
CAS RN |
1365267-27-1 | |
| Record name | X-396 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | X-396 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | X-376 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




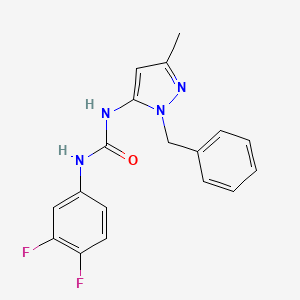
![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)
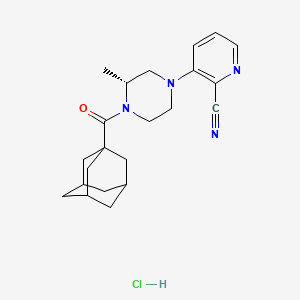
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)
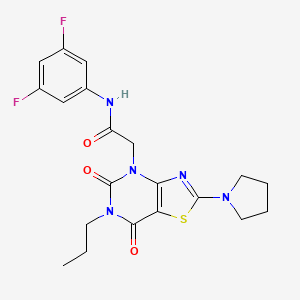
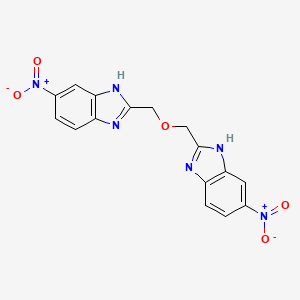
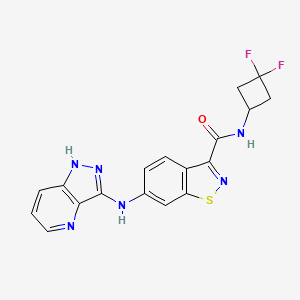
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)
![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)